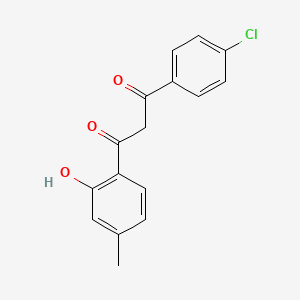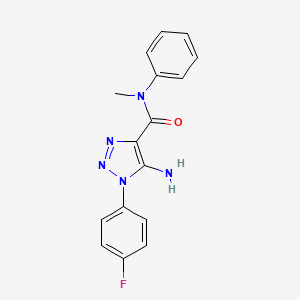![molecular formula C17H18N4OS B4966054 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a triazole ring and a quinoline ring. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline are still being studied. However, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. The compound has also been found to exhibit antibacterial and antiviral activity, which makes it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline in lab experiments are its potent anticancer, antibacterial, and antiviral activity. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline. One direction is to study its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on various signaling pathways and cellular processes. Additionally, further studies are needed to determine its safety and efficacy in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline involves the reaction of 2-chloro-3-formylquinoline with 1-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The reaction takes place under reflux conditions, followed by purification through column chromatography.
Applications De Recherche Scientifique
1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline has been studied extensively for its potential in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and viral infections. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12(16(22)20-10-4-5-11-20)23-17-19-18-15-9-8-13-6-2-3-7-14(13)21(15)17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKUYCNFUBWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)

![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)

![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)
![1,2,2-trimethyl-3-{[(2-phenylethyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B4966035.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)